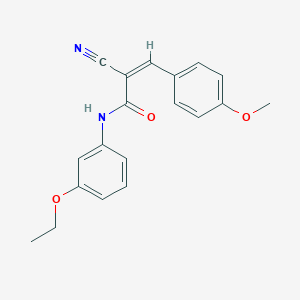
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects.
Wirkmechanismus
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of the IKKβ kinase, which is a critical regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This results in the inhibition of NF-κB activation and subsequent downstream effects, including the reduction of pro-inflammatory cytokines and cell proliferation.
Biochemical and Physiological Effects:
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. In animal models of inflammation, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In preclinical studies of cancer, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit tumor growth and metastasis in various cancer types, including breast, prostate, and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. This makes it an ideal candidate for in vitro and in vivo studies. However, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have limited stability in aqueous solutions, which can affect its pharmacological activity. Additionally, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
For research include optimizing the pharmacokinetic properties of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide to improve its bioavailability and stability, as well as evaluating its safety and efficacy in clinical trials. Additionally, further research is needed to determine the potential applications of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide in other diseases beyond cancer and inflammation.
Synthesemethoden
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step reaction process starting from 3-ethoxyaniline and 4-methoxybenzaldehyde. The final product is obtained through a coupling reaction with acryloyl chloride and cyanide ion. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAPHQCXXLVGV-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

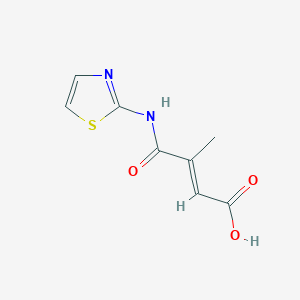
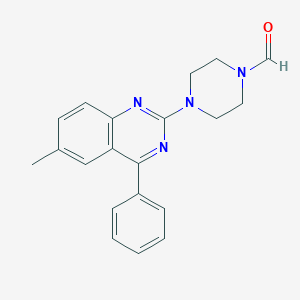
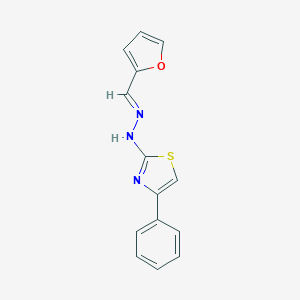
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420767.png)
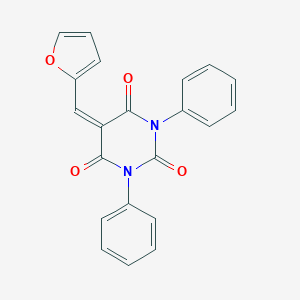
![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)
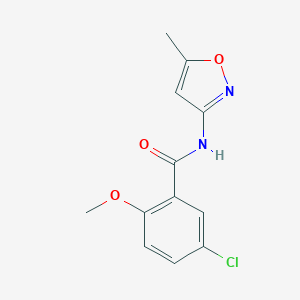
![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B420779.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide](/img/structure/B420781.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B420783.png)
![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B420785.png)